Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a carbamate, a ketone, and an ester, makes it a versatile intermediate for further chemical modifications.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of spirocyclic frameworks.
Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties, such as polymers and nanomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexanone and an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine. This step is typically carried out at room temperature.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Palladium on carbon (Pd/C) in ethanol, hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar linear or monocyclic compounds.
Properties
IUPAC Name |
methyl 7-oxo-2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)13-14(20)18-10-17(13)7-12(8-17)19-16(22)24-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPNYIXFXJEITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCC12CC(C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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